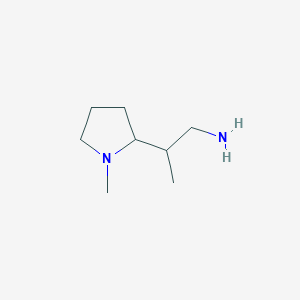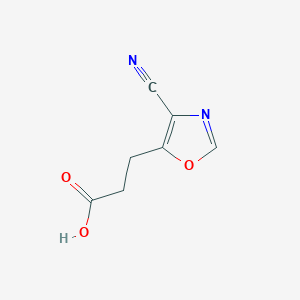
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a complex organic compound characterized by its tetrahydrofuran ring structure and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Aniline derivatives from the nitrophenyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a nitrophenyl group at a different position.
((2S,4R)-4-(3-Aminophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with an aminophenyl group instead of nitrophenyl.
Uniqueness
- The specific positioning of the nitrophenyl group and the tetrahydrofuran ring in ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine provides unique chemical properties and reactivity, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
InChI Key |
AGVHSJSSGBEGFU-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


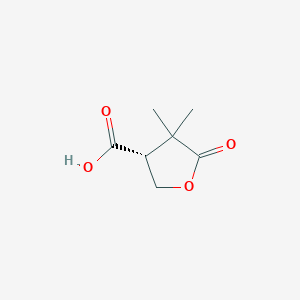
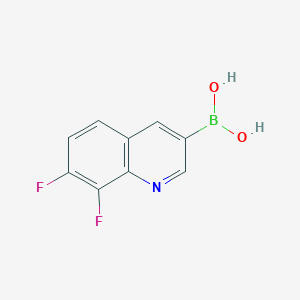
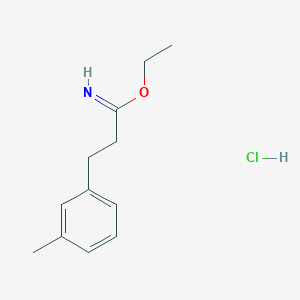
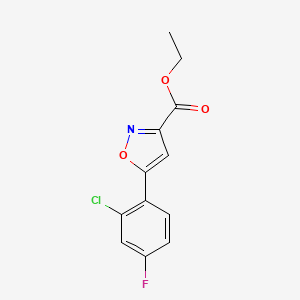


![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
